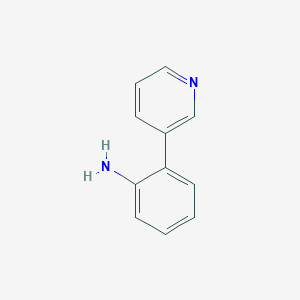

2-(Pyridin-3-YL)aniline

Vue d'ensemble

Description

2-(Pyridin-3-YL)aniline is a useful research compound. Its molecular formula is C11H10N2 and its molecular weight is 170.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Activités antimicrobiennes et antivirales

Les composés de la pyridine, tels que la 2-(Pyridin-3-YL)aniline, ont été remarqués pour leurs propriétés thérapeutiques, notamment leurs activités antimicrobiennes et antivirales . Ils ont été utilisés dans la recherche de nouveaux composés antiviraux et antimicrobiens, en particulier dans le contexte de la pandémie de COVID-19 .

Propriétés antitumorales

Outre les activités antimicrobiennes et antivirales, les composés de la pyridine ont également été reconnus pour leurs propriétés antitumorales . Cela les rend précieux dans le domaine de la recherche oncologique.

Propriétés analgésiques

Les composés de la pyridine ont été associés à des propriétés analgésiques . Cela suggère des applications potentielles dans la gestion de la douleur et le développement de nouveaux analgésiques.

Propriétés anti-inflammatoires

Les propriétés anti-inflammatoires des composés de la pyridine les rendent utiles dans le traitement des affections caractérisées par une inflammation .

Propriétés antioxydantes

Il a été constaté que les composés de la pyridine présentent des propriétés antioxydantes . Cela suggère des applications potentielles dans la prévention et le traitement des maladies associées au stress oxydatif.

Propriétés anti-Alzheimer

La recherche a indiqué que les composés de la pyridine peuvent avoir des propriétés anti-Alzheimer . Cela ouvre des voies potentielles pour le développement de nouveaux traitements de la maladie d’Alzheimer.

Propriétés anti-ulcéreuses

Les propriétés anti-ulcéreuses des composés de la pyridine suggèrent des applications potentielles dans le traitement des ulcères .

Propriétés antidiabétiques

Les composés de la pyridine ont été associés à des propriétés antidiabétiques . Cela suggère des applications potentielles dans la gestion et le traitement du diabète.

Mécanisme D'action

Target of Action

Similar compounds such as pyrimidines and indole derivatives have been known to interact with various inflammatory mediators . These include prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . These targets play crucial roles in the inflammatory response and are key to the compound’s anti-inflammatory effects .

Mode of Action

It has been designed as a removable directing group in promoting c–h amination mediated by cupric acetate . This suggests that it may interact with its targets by facilitating the amination of the β-C (sp2)–H bonds of benzamide derivatives .

Biochemical Pathways

Based on its structural similarity to pyrimidines and indole derivatives, it may influence pathways involving inflammatory mediators . The compound’s anti-inflammatory effects are attributed to its inhibitory response against the expression and activities of these mediators .

Result of Action

Its role as a directing group in promoting c–h amination suggests that it may facilitate the formation of new bonds in benzamide derivatives . This could potentially lead to changes in the structure and function of these compounds.

Action Environment

It has been noted that the compound can effectively promote c–h amination with good functional group tolerance in air , suggesting that it may be stable under normal atmospheric conditions.

Safety and Hazards

Orientations Futures

The future directions for 2-(Pyridin-3-YL)aniline could involve improving the poor reaction success of 2-pyridyl boron nucleophiles in Suzuki–Miyaura cross-coupling . Additionally, there is interest in the design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy .

Analyse Biochimique

Biochemical Properties

2-(Pyridin-3-YL)aniline has been found to interact with a variety of amines in the presence of cupric acetate, leading to the amination of the β-C (sp2)–H bonds of benzamide derivatives . This suggests that this compound may interact with enzymes and proteins involved in amine metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its role as a directing group in promoting C–H amination mediated by cupric acetate . It facilitates the amination of the β-C (sp2)–H bonds of benzamide derivatives, suggesting that it may interact with biomolecules involved in these reactions.

Propriétés

IUPAC Name |

2-pyridin-3-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c12-11-6-2-1-5-10(11)9-4-3-7-13-8-9/h1-8H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTYHJHATMPCNLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CN=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10332667 | |

| Record name | 2-(PYRIDIN-3-YL)ANILINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10332667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177202-83-4 | |

| Record name | 2-(PYRIDIN-3-YL)ANILINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10332667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-PYRIDIN-3-YLANILINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

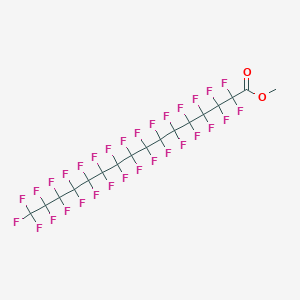

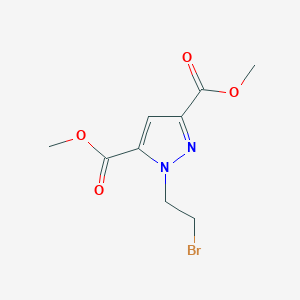

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Cyclopentyl-3-ethyl-1,4,5,6-tetrahydro-7H-pyrazolo[3,4-C]pyridin-7-one](/img/structure/B62545.png)

![1-[2-(4-Methoxyphenyl)-4-phenyl-1,5,7,9-tetrazabicyclo[4.3.0]nona-3,5,7-trien-8-YL]pyrrolidine-2,5-dione](/img/structure/B62546.png)

![Cyclohexane, 2-fluoro-4-methyl-1-(1-methylethyl)-, [1R-(1alpha,2beta,4beta)]-(9CI)](/img/structure/B62548.png)